Einecs 303-124-6
Description
EINECS 303-124-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). Such compounds are often utilized in industrial applications, including surfactants, coatings, and firefighting foams, due to their thermal stability and hydrophobic properties.
Key inferred characteristics (based on structurally similar compounds in and ):
- Functional groups: Likely contains fluorinated alkyl chains or ester/ammonium moieties.
- Applications: Potential use in materials science, electronics, or specialty chemicals.
- Hazards: May exhibit environmental persistence or bioaccumulation risks, as seen in per- and polyfluoroalkyl substances (PFAS) .
Properties
CAS No. |
94158-52-8 |
|---|---|
Molecular Formula |
C10H21NO6 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(diethylamino)ethanol;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C6H15NO.C4H6O5/c1-3-7(4-2)5-6-8;5-2(4(8)9)1-3(6)7/h8H,3-6H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
SGVFJJGCNRTRSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCO.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4,6-triphenylpyrylium tetrafluoroborate involves the reaction of benzalacetophenone with acetophenone in the presence of fluoboric acid. The reaction is typically carried out in a solvent such as 1,2-dichloroethane at elevated temperatures. The mixture is then allowed to cool, and the product is isolated by crystallization. The industrial production of this compound follows similar synthetic routes but may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4,6-triphenylpyrylium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form corresponding reduced species.
Substitution: The aromatic structure allows for substitution reactions, where different substituents can be introduced into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4,6-triphenylpyrylium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is used in the study of biological systems and as a probe in fluorescence microscopy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-triphenylpyrylium tetrafluoroborate involves its interaction with various molecular targets and pathways. The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its reactivity and interactions with other molecules. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
The following comparison focuses on two compounds analogous to EINECS 303-124-6, selected based on structural and functional similarities.
Compound A: (E)-4-Methoxy-4-oxobut-2-enoic Acid (CAS 3052-50-4)
Structural Similarity :
- Key Differences :
- Lacks fluorine substituents, which are critical for thermal and chemical stability in fluorinated compounds.
- Contains a methyl ester group instead of longer alkyl chains or ammonium groups.
Functional Comparison :
| Property | This compound (Inferred) | CAS 3052-50-4 |
|---|---|---|
| Molecular Weight | ~300–400 g/mol | 130.10 g/mol |
| Solubility | Low (hydrophobic) | Moderate in polar solvents |
| Applications | Surfactants, coatings | Organic synthesis intermediate |
| Hazard Profile | Persistent environmental toxin | Irritant (H315, H319) |
Research Findings :
- Fluorinated analogs exhibit superior thermal stability (>300°C) compared to non-fluorinated esters like CAS 3052-50-4, which degrade at ~150°C .
Compound B: Quaternary Ammonium Compounds (EINECS 91081-09-3)
Structural Similarity :
- Key Differences :
- Includes a chloride counterion, whereas this compound may feature iodide or sulfonate groups.
Functional Comparison :
| Property | This compound (Inferred) | EINECS 91081-09-3 |
|---|---|---|
| Molecular Weight | ~400–500 g/mol | ~600 g/mol |
| Critical Micelle Concentration (CMC) | Low (0.1–1 mM) | Very low (<0.01 mM) |
| Applications | Firefighting foams, electronics | Textile water repellents |
| Environmental Impact | High persistence | Bioaccumulative |
Research Findings :
- Quaternary ammonium compounds with perfluorinated chains (e.g., EINECS 91081-09-3) demonstrate exceptional surface activity, reducing water surface tension to <20 mN/m, whereas non-fluorinated analogs achieve only ~30 mN/m .
- Fluorinated analogs are under regulatory scrutiny for bioaccumulation, necessitating alternatives with shorter fluorinated chains or biodegradable groups .
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| This compound | CₙF₂ₙ₊₁X (X = functional group) | 300–500 | >200 (decomposes) |
| CAS 3052-50-4 | C₅H₆O₄ | 130.10 | 120–125 |
| EINECS 91081-09-3 | C₁₄H₁₉F₁₇ClNO | 598.7 | N/A |
Table 2: Hazard and Regulatory Status
| Compound | Hazard Statements | Regulatory Status |
|---|---|---|
| This compound | H410 (Aquatic toxicity) | Restricted under EU PFAS regulations |
| CAS 3052-50-4 | H315, H319 | No major restrictions |
| EINECS 91081-09-3 | H413 | EPA PFOA Stewardship Program |
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